molecular formula C35H44N4O6 B1139079 PD 135158 CAS No. 130285-87-9

PD 135158

Cat. No. B1139079
M. Wt: 616.76
InChI Key:
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Description

Potent and selective, nonpeptide CCK2 receptor antagonist (IC50 values are 2.8 and 1232 nM for CCK2 and CCK1 respectively) that displays negligible affinity at GABAA, benzodiazepine, substance P, neurotensin, opioid, bradykinin and 5-HT3 receptors (IC50 > 10 μM). Exhibits anxiolytic activity in elevated plus maze and social interaction tests and increases food intake in rats.

Scientific Research Applications

  • Role in Food Intake Regulation : Dorré and Smith (1998) conducted a study where they administered PD-135158, a specific and potent CCKB antagonist, into the lateral ventricle of rats. They found that PD-135158 significantly increased food intake in these rats. The increased intake was attributed to a larger first meal and more intake during the test's last 30 minutes, suggesting that antagonism of brain CCK at central CCKB receptors decreased the satiating potency of ingested food during the meal and reduced the potency of mechanisms that prevent the reinitiation of eating during the postprandial intermeal interval (Dorré & Smith, 1998).

  • Interaction with Dopamine Neurotransmission : Josselyn, Franco, and Vaccarino (1996) explored the effects of PD 135158 on conditioned reward behavior. Their study found that microinjection of PD-135158 into the nucleus accumbens of rats did not significantly affect responding when administered alone but potentiated the level of amphetamine responding. This suggests that endogenous CCKB mechanisms in the nucleus accumbens may normally inhibit dopamine function in reward-related behaviors (Josselyn, Franco, & Vaccarino, 1996).

properties

IUPAC Name

4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24?,27-,28?,34?,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTPEWZUKRSTMM-CFHPNWNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(C(C2)OC(=O)N[C@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

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